molecular formula C19H19BrN4O5 B11117993 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide

Cat. No.: B11117993
M. Wt: 463.3 g/mol
InChI Key: QKAZUQMKPOOZNK-LPYMAVHISA-N
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Description

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a hydrazono linkage, and a nitrophenyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Acetylation: Formation of the acetyl group.

    Hydrazonation: Formation of the hydrazono linkage.

    Coupling: Final coupling with the nitrophenyl butanamide.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo Ring Compounds: Compounds with similar structural motifs.

Uniqueness

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(3-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and hydrazono linkage differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H19BrN4O5

Molecular Weight

463.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(3-nitrophenyl)butanamide

InChI

InChI=1S/C19H19BrN4O5/c1-12-8-16(6-7-17(12)20)29-11-19(26)23-22-13(2)9-18(25)21-14-4-3-5-15(10-14)24(27)28/h3-8,10H,9,11H2,1-2H3,(H,21,25)(H,23,26)/b22-13+

InChI Key

QKAZUQMKPOOZNK-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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